molecular formula C7H3Cl3O5S2 B13416624 Benzoyl chloride, 3,5-bis(chlorosulfonyl)- CAS No. 37828-01-6

Benzoyl chloride, 3,5-bis(chlorosulfonyl)-

Cat. No.: B13416624
CAS No.: 37828-01-6
M. Wt: 337.6 g/mol
InChI Key: UCPAOLHXMFSGKT-UHFFFAOYSA-N
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Description

Benzoyl chloride, 3,5-bis(chlorosulfonyl)- is a chemical compound with the molecular formula C7H3Cl3O5S2 and a molecular weight of 337.585 g/mol . It is characterized by the presence of two chlorosulfonyl groups attached to the benzoyl chloride structure. This compound is known for its reactivity and is used in various chemical processes and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzoyl chloride, 3,5-bis(chlorosulfonyl)- typically involves the chlorosulfonation of benzoyl chloride. The reaction is carried out by treating benzoyl chloride with chlorosulfonic acid under controlled conditions. The reaction proceeds as follows:

C6H5COCl+2HSO3ClC6H3(COCl)(SO2Cl)2+2HClC_6H_5COCl + 2HSO_3Cl \rightarrow C_6H_3(COCl)(SO_2Cl)_2 + 2HCl C6​H5​COCl+2HSO3​Cl→C6​H3​(COCl)(SO2​Cl)2​+2HCl

This reaction requires careful control of temperature and reaction time to ensure the desired product is obtained .

Industrial Production Methods

In industrial settings, the production of benzoyl chloride, 3,5-bis(chlorosulfonyl)- is scaled up using similar reaction conditions. The process involves the use of large reactors and precise control of reaction parameters to achieve high yields and purity. The product is then purified through distillation or recrystallization techniques .

Chemical Reactions Analysis

Types of Reactions

Benzoyl chloride, 3,5-bis(chlorosulfonyl)- undergoes various chemical reactions, including:

    Substitution Reactions: It can react with nucleophiles such as amines and alcohols to form sulfonamide and sulfonate derivatives.

    Hydrolysis: In the presence of water, it hydrolyzes to form benzoic acid and hydrochloric acid.

    Reduction: It can be reduced to form the corresponding benzoyl compound.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Benzoyl chloride, 3,5-bis(chlorosulfonyl)- is used in various scientific research applications, including:

    Chemistry: It is used as a reagent in organic synthesis for the preparation of sulfonamide and sulfonate derivatives.

    Biology: It is used in the modification of biomolecules for studying enzyme mechanisms and protein interactions.

    Medicine: It is used in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients (APIs).

    Industry: It is used in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of benzoyl chloride, 3,5-bis(chlorosulfonyl)- involves its reactivity with nucleophiles. The chlorosulfonyl groups are highly electrophilic, making the compound reactive towards nucleophilic attack. This reactivity is utilized in various chemical transformations, including the formation of sulfonamide and sulfonate derivatives. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Benzoyl chloride, 3,5-bis(chlorosulfonyl)- is unique due to the presence of two chlorosulfonyl groups, which enhance its reactivity and make it suitable for specific chemical transformations that simpler compounds cannot achieve. This dual functionality allows for the formation of more complex and diverse chemical structures .

Properties

CAS No.

37828-01-6

Molecular Formula

C7H3Cl3O5S2

Molecular Weight

337.6 g/mol

IUPAC Name

3,5-bis(chlorosulfonyl)benzoyl chloride

InChI

InChI=1S/C7H3Cl3O5S2/c8-7(11)4-1-5(16(9,12)13)3-6(2-4)17(10,14)15/h1-3H

InChI Key

UCPAOLHXMFSGKT-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C=C1S(=O)(=O)Cl)S(=O)(=O)Cl)C(=O)Cl

Origin of Product

United States

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